molecular formula C23H22N2O4S B2879286 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide CAS No. 1005301-56-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide

Cat. No.: B2879286
CAS No.: 1005301-56-3
M. Wt: 422.5
InChI Key: PLOSYYNOGBNOOU-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a phenylsulfonyl-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Sulfonylation: The tetrahydroquinoline intermediate is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Benzamide Formation: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

    Reduction: Formation of 2-methoxy-N-(1-(phenylsulfanyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets are studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
  • 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-8-yl)benzamide
  • 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is unique due to the specific positioning of the methoxy and phenylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The tetrahydroquinoline core provides a rigid structure that can enhance binding interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H24_{24}N2_2O5_5S
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 946298-47-1

The compound features a tetrahydroquinoline core linked to a benzenesulfonyl group and a methoxybenzamide moiety. This unique structure suggests potential interactions with various biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes involved in cancer proliferation or inflammatory pathways.
  • DNA Intercalation : The tetrahydroquinoline structure can intercalate with DNA, potentially disrupting replication and transcription processes.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives targeting the epidermal growth factor receptor (EGFR) and HER-2 demonstrate anti-proliferative effects against breast cancer cells (e.g., MCF-7 and SK-BR-3) .

Table 1: Summary of Anticancer Activity

CompoundTargetCell LineEffect
YH-9EGFR/HER-2MCF-7High anti-proliferation
YH-9EGFR/HER-2SK-BR-3Induces apoptosis via ROS
YH-9VEGF/bFGFSK-BR-3Inhibits angiogenesis

The compound's ability to induce reactive oxygen species (ROS) has been noted as a key mechanism for promoting apoptosis in cancer cells .

Study 1: Antiproliferative Effects on Cancer Cells

A study explored various derivatives of tetrahydroquinoline compounds, revealing that those with similar structural features effectively inhibited cell proliferation in vitro. The study utilized CCK-8 assays to quantify cell viability across different cancer cell lines .

Study 2: Mechanistic Insights into Apoptosis Induction

Further research indicated that compounds like YH-9 could promote cytochrome c release from mitochondria in SK-BR-3 cells, leading to apoptosis. This finding emphasizes the importance of mitochondrial pathways in the anticancer efficacy of these compounds .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-14-13-17-8-7-15-25(21(17)16-18)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOSYYNOGBNOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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